7-Bromo-1-isopropyl-3,4-dihydroisoquinoline - 371220-28-9

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline

Catalog Number: EVT-454529
CAS Number: 371220-28-9
Molecular Formula: C12H14BrN
Molecular Weight: 252.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a specific synthesis for 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline has not been reported, similar compounds like 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline [] and various N-aryl-3,4-dihydroisoquinoline carbothioamide analogues [] provide insight into possible synthetic routes.

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

Compound Description: DIQ is a 3,4-dihydroisoquinoline derivative synthesized and evaluated in silico for its potential biological activity and toxicity []. The study focused on its potential contractile activity.

N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

Compound Description: A series of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for their urease inhibitory potential []. Some analogues, particularly those with electron-donating groups, exhibited stronger inhibition than the standard thiourea.

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

Compound Description: This class of compounds, specifically 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one and its des-fluoro analog, were designed as novel inhibitors of poly(ADP-ribose) polymerase (PARP) []. These compounds showed promising in vitro activity and favorable ADME characteristics compared to the approved PARP1 inhibitor Olaparib.

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: This compound was synthesized from eugenol methyl ether, aiming to develop a potential hybrid drug with simultaneous antitumor, antimalarial, and antiviral properties [].

Luminescent cis-Iridium(III) Complex Based on a Bis(6,7-dimethoxy-3,4-dihydroisoquinoline) Platform

Compound Description: This cationic iridium complex, derived from dopamine, incorporates two 6,7-dimethoxy-3,4-dihydroisoquinoline units and exhibits an unusual cis arrangement of the C∧N ligands []. This complex exhibits red phosphorescence and was successfully used in light-emitting electrochemical cell (LEEC) devices.

7-Bromo-3-methyl-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide Derivatives

Compound Description: A series of these derivatives were synthesized and evaluated for their ability to activate large-conductance voltage- and Ca2+-activated K+ channels []. These compounds hold potential for treating overactive bladder (OAB). One specific derivative, compound 12h, displayed potent in vitro activity, good pharmacokinetic properties, and in vivo efficacy in a spontaneously hypertensive rat model.

3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

Compound Description: These compounds were designed and synthesized as RET protein kinase inhibitors []. One promising compound, 7a, displayed good selectivity and efficiently inhibited RET kinase activity in vitro. It also effectively inhibited GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells.

(R)-6-bromo-7-isopropyl-1,10-dimethyl-1,2,3,4-tetrahydroanthracene-1-carboxylic Acid

Compound Description: This four-ring anthracene derivative was synthesized from dehydroabietic acid via a multi-step process [].

Properties

CAS Number

371220-28-9

Product Name

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline

IUPAC Name

7-bromo-1-propan-2-yl-3,4-dihydroisoquinoline

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

InChI

InChI=1S/C12H14BrN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3

InChI Key

LTMLXRYRVYESQC-UHFFFAOYSA-N

SMILES

CC(C)C1=NCCC2=C1C=C(C=C2)Br

Canonical SMILES

CC(C)C1=NCCC2=C1C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.